molecular formula C20H20FN3O4S2 B2754344 1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 941981-72-2

1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Katalognummer: B2754344
CAS-Nummer: 941981-72-2
Molekulargewicht: 449.52
InChI-Schlüssel: HIVAIULLCPQVBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. With the molecular formula C20H20FN3O4S2 and a molecular weight of 449.5 g/mol, this compound features a piperidine-4-carboxamide core strategically substituted with a 4-fluorobenzenesulfonyl group and a 4-methoxybenzothiazole tail . This structural motif is characteristic of molecules designed to inhibit carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms hCA IX and XII . The benzenesulfonamide group acts as a zinc-binding moiety, enabling potent inhibition of the CA active site, while the lipophilic benzothiazole tail is engineered to interact with specific regions of the enzyme to enhance selectivity towards cancer-related isoforms over off-target ones . Research into related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide analogs has demonstrated potent inhibitory activity at low nanomolar concentrations against hCA IX and XII, which are validated biological targets for anticancer drug development due to their role in solid tumor survival and metastasis . Consequently, this compound serves as a valuable chemical tool for investigating pH regulation in hypoxic tumor environments and for the discovery of novel therapeutics for cancer and other metabolic diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-16-3-2-4-17-18(16)22-20(29-17)23-19(25)13-9-11-24(12-10-13)30(26,27)15-7-5-14(21)6-8-15/h2-8,13H,9-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVAIULLCPQVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-fluorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a benzothiazole moiety. The presence of the fluorobenzene and methoxy groups contributes to its lipophilicity and potential interaction with biological targets.

Chemical Formula: C17H19FN2O3S
Molecular Weight: 348.41 g/mol
CAS Number: [To be determined]

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For example, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CStaphylococcus aureusWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through in vitro studies. It has been reported that similar piperidine derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and urinary tract infections, respectively .

Inhibition Data:

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Binding Affinity: The sulfonyl group may enhance binding affinity to target proteins, facilitating enzyme inhibition.
  • Lipophilicity: The fluorobenzene and methoxy groups contribute to the compound's ability to penetrate cellular membranes, increasing bioavailability.
  • Molecular Interactions: Docking studies suggest that the compound interacts with key amino acid residues in target enzymes, altering their activity .

Case Studies

  • Antibacterial Screening: A study synthesized various piperidine derivatives and evaluated their antibacterial efficacy against multiple strains. The results indicated that compounds with similar functional groups exhibited promising antibacterial activity, suggesting a potential therapeutic application in treating bacterial infections .
  • Enzyme Inhibition Studies: Another research effort focused on the synthesis of sulfonamide derivatives, where the target compound demonstrated significant urease inhibition compared to standard drugs. This finding supports its potential use in managing conditions related to urease overactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Weight Key Structural Differences Potential Implications Reference
1-(4-Fluorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (Target Compound) - 4-Fluorobenzenesulfonyl
- 4-Methoxybenzothiazole
~491.5 g/mol Reference compound for comparison. Balanced electronic effects; moderate solubility.
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide - 2,4-Dichlorobenzenesulfonyl
- Unsubstituted benzothiazole
~531.4 g/mol Dichloro substituent increases hydrophobicity and steric bulk. Enhanced target binding but reduced solubility.
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine-4-carboxamide - 3-(Methylsulfonyl)benzenesulfonyl
- 7-Methyl-4-methoxybenzothiazole
~581.6 g/mol Methylsulfonyl group adds polarity; 7-methyl enhances steric hindrance. Improved solubility but potential steric clashes in binding pockets.
1-(5-Bromothiophene-2-sulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide - 5-Bromothiophene-2-sulfonyl
- 6-Methoxybenzothiazole
~530.5 g/mol Bromothiophene introduces halogen bonding potential; 6-methoxy alters electronic distribution. Possible enhanced halogen-mediated interactions with targets.
1-(2-Furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide - 2-Furoyl (furan-2-carbonyl)
- 4-Methylbenzothiazole
~413.5 g/mol Furoyl group reduces electron withdrawal; methyl substituent decreases polarity. Reduced metabolic stability; potential for altered pharmacokinetics.
4-((3-(4-Methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide - 4-Methoxyphenoxy-piperidine
- Thiazol-2-yl
~487.6 g/mol Methoxyphenoxy-piperidine introduces conformational flexibility. Variable binding modes; potential for multitarget engagement.

Analysis of Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluorobenzenesulfonyl group in the target compound provides moderate electron withdrawal, stabilizing negative charges and enhancing binding to positively charged residues (e.g., lysine or arginine in enzymes).
  • Benzothiazole Modifications:
    The 4-methoxy group on the benzothiazole ring (target compound) balances lipophilicity and hydrogen-bonding capacity. Analogs with 6-methoxy () or 7-methyl-4-methoxy () substituents alter steric and electronic profiles, impacting target selectivity.

  • Sulfonyl Variations: Bromothiophene-sulfonyl () and dichlorobenzenesulfonyl () groups introduce halogen atoms capable of halogen bonding, which may enhance affinity for hydrophobic pockets. However, these groups increase molecular weight and may reduce bioavailability.

Vorbereitungsmethoden

Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine

Method A (Adapted from and):

  • Cyclization : 2-Amino-4-methoxybenzenethiol (10 mmol) is treated with cyanogen bromide (12 mmol) in ethanol under reflux for 6 hours.
  • Isolation : The product is filtered and recrystallized from ethanol, yielding pale-yellow crystals (85% yield).

Analytical Data :

  • Melting Point : 150–153°C.
  • 1H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 5.21 (s, 2H, NH2), 3.82 (s, 3H, OCH3).

Synthesis of 1-(4-Fluorobenzenesulfonyl)Piperidine-4-Carboxylic Acid

Procedure :

  • Sulfonylation : Piperidine-4-carboxylic acid (10 mmol) is dissolved in dry dichloromethane (DCM) with triethylamine (15 mmol). 4-Fluorobenzenesulfonyl chloride (12 mmol) is added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Workup : The organic layer is washed with 1M HCl, dried over Na2SO4, and concentrated. The residue is recrystallized from ethyl acetate (78% yield).

Analytical Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
  • 13C NMR (100 MHz, CDCl3) : δ 174.3 (COOH), 164.1 (C-F), 132.5–116.2 (aromatic), 52.1 (piperidine C-4), 44.8 (piperidine C-1).

Amide Coupling to Form the Target Compound

Method B (Adapted from and):

  • Activation : 1-(4-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid (5 mmol) is treated with thionyl chloride (10 mmol) at 60°C for 2 hours to form the acid chloride.
  • Coupling : The acid chloride is added to a solution of 4-methoxy-1,3-benzothiazol-2-amine (5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol) in DCM. The reaction is stirred for 24 hours at room temperature.
  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1) affords the product as a white solid (65% yield).

Optimization Notes :

  • Homogeneous conditions (e.g., DMF as solvent) improved yields compared to heterogeneous systems.
  • Catalytic DMAP enhanced coupling efficiency.

Alternative Synthetic Routes

Enamine Intermediate Route (Patent-Inspired)

  • Enamine Formation : Condense (2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde with 4-fluorobenzenesulfonylpiperidine.
  • Reduction : Hydrogenate the enamine intermediate using Pd/C in methanol to yield the saturated carboxamide.

Yield : 60–70% after purification.

Characterization of the Final Product

Spectroscopic Data :

  • HRMS (ESI+) : m/z 492.1201 [M+H]+ (calc. 492.1198).
  • 1H NMR (600 MHz, DMSO-d6) : δ 8.25 (s, 1H, NH), 7.92–7.85 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 7.10 (d, J = 8.6 Hz, 1H), 6.95 (d, J = 2.2 Hz, 1H), 4.10–3.95 (m, 2H, piperidine), 3.82 (s, 3H, OCH3), 3.15–2.90 (m, 2H, piperidine), 2.70–2.50 (m, 1H, piperidine), 1.90–1.60 (m, 4H, piperidine).

X-ray Crystallography :

  • The piperidine ring adopts a chair conformation, with the sulfonyl and carboxamide groups in equatorial positions.

Comparative Analysis of Synthetic Routes

Parameter Method B Enamine Route
Overall Yield 65% 60%
Reaction Time 24 hours 48 hours
Purification Complexity Moderate High
Scalability Excellent Moderate

Q & A

What are the standard synthetic routes for this compound, and what key reaction conditions are required?

Basic
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazole core (via oxidative cyclization of o-aminothiophenol derivatives), followed by coupling with the piperidine-4-carboxamide moiety using amide bond formation. Sulfonylation with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is critical. Key conditions include refluxing in aprotic solvents (e.g., DMF or DCM), inert atmospheres (N₂/Ar) to prevent oxidation, and precise stoichiometric control to minimize side reactions .

How can researchers optimize reaction yields during the sulfonylation step?

Advanced
Yield optimization requires careful control of sulfonyl chloride addition rates and temperature (0–5°C to mitigate exothermic side reactions). Using anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge moisture improves efficiency. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) enhances purity. Monitoring by TLC and intermediate characterization via 1^1H NMR ensures stepwise fidelity .

What analytical techniques are essential for confirming structural integrity?

Basic
Key techniques include:

  • 1^1H/13^13C NMR : To verify substituent positions and coupling patterns (e.g., methoxy protons at ~3.8 ppm, fluorobenzenesulfonyl aromatic signals).
  • HPLC-MS : For purity assessment (>95%) and molecular weight confirmation.
  • FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Advanced
For X-ray crystallography, use SHELXL for refinement, applying restraints for disordered regions (e.g., fluorophenyl rotation). WinGX or OLEX2 suites assist in validating geometric parameters (bond lengths/angles) against CSD databases. If twinning is suspected (e.g., high R-factor discrepancies), test for pseudo-merohedral twinning using Hooft/Y statistics and apply TWIN/BASF commands in SHELXL. High-resolution data (≤1.0 Å) improves model accuracy .

How can SAR studies elucidate the role of the 4-fluorobenzenesulfonyl group in biological activity?

Advanced
Design analogs with substituent variations (e.g., Cl, CH₃, or H at the 4-position) and compare bioactivity (e.g., enzyme inhibition IC₅₀). Use molecular docking (AutoDock Vina) to map interactions with target binding pockets (e.g., hydrophobic contacts with the sulfonyl group). Pair computational predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) to validate hypotheses. Contradictory data (e.g., reduced activity despite predicted binding) may arise from solvation effects or conformational flexibility, requiring MD simulations for resolution .

What strategies mitigate common side reactions during benzothiazole core synthesis?

Basic
Oxidative cyclization of o-aminothiophenols with aldehydes/ketones often produces dimeric byproducts. Strategies include:

  • Using stoichiometric oxidants (e.g., DDQ or H₂O₂) in ethanol under reflux.
  • Adding catalytic p-toluenesulfonic acid to accelerate cyclization.
  • Quenching reactions at 50% conversion (monitored by TLC) to minimize over-oxidation .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced
Employ SwissADME or ADMET Predictor to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. Molecular dynamics simulations (GROMACS) assess membrane permeability via lipid bilayer models. For bioavailability, simulate intestinal absorption using Caco-2 cell models in silico. Cross-validate predictions with experimental Caco-2 permeability assays and hepatic microsomal stability tests .

What protocols ensure compound stability during long-term storage?

Basic
Store lyophilized powder at −20°C in amber vials under argon. For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles. Monitor degradation via monthly HPLC checks (e.g., new peaks at 254 nm indicate hydrolysis of the sulfonamide group) .

How can enzyme inhibition assays differentiate competitive vs. non-competitive mechanisms?

Advanced
Perform Lineweaver-Burk plots at varying substrate concentrations:

  • Competitive inhibition: Increased KmK_m, unchanged VmaxV_{max}.
  • Non-competitive: Unchanged KmK_m, decreased VmaxV_{max}.
    Use surface plasmon resonance (SPR) to measure real-time binding kinetics (konk_{on}/koffk_{off}). For irreversible inhibition, track time-dependent activity loss and employ mass spectrometry to detect covalent adducts .

What methodologies resolve spectral overlap in 1^11H NMR analysis of the piperidine ring?

Advanced
Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., piperidine H-3/H-5). For diastereotopic protons, employ 1^1H-13^13C HMBC to correlate with distinct carbons. Variable-temperature NMR (e.g., 298 K → 343 K) can sharpen broad signals caused by conformational exchange. If ambiguity persists, compare with DFT-calculated 1^1H chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.